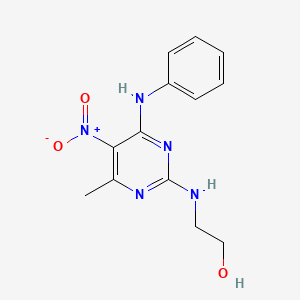
2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a versatile chemical compound with the molecular formula C13H15N5O3 and a molecular weight of 289.295 g/mol. This compound is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that plays a critical role in various biological processes . Due to its unique structure, this compound has found applications in multiple scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol typically involves the condensation of a three-carbon compound with an amidine structure. This reaction is catalyzed by sodium hydroxide or ethoxide . The process can be summarized as follows:
Initial Condensation: A three-carbon compound reacts with an amidine structure in the presence of sodium hydroxide or ethoxide.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Substitution: The nitro and phenylamino groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors
生物活性
The compound 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H15N5O2
- Molecular Weight : 273.29 g/mol
- CAS Number : 10686149
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest at specific phases, particularly G0/G1 and S phases, thereby inhibiting further cell division.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 35.58 | Induction of apoptosis and ROS increase |
| MCF-7 (Breast) | 28.45 | Cell cycle arrest at G0/G1 phase |
| HCT116 (Colon) | 22.30 | Inhibition of kinase activity |
These results indicate a promising profile for the compound as an anticancer agent, particularly against liver and breast cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. The following table presents findings from studies assessing its efficacy against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with the compound led to a significant increase in early apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells from 0.47% (untreated) to 19.61% after treatment with IC50 concentrations.
- Combination Therapy : In another investigation, the compound was used in combination with standard chemotherapeutics. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for use in combination therapy strategies.
特性
IUPAC Name |
2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQHQWUTPXEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














